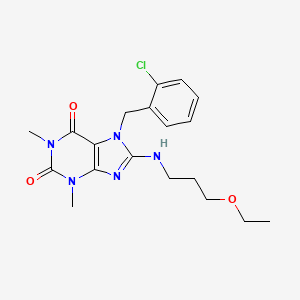
7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O3 and its molecular weight is 405.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(2-chlorobenzyl)-8-((3-ethoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18ClN5O2
- Molecular Weight : 335.79 g/mol
The compound features a purine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Below are key findings related to its biological effects:
Anticancer Activity
- Polo-like Kinase 1 (Plk1) Inhibition : The compound has been identified as a potent inhibitor of Plk1, an essential kinase involved in cell division. In an ELISA assay, it demonstrated an IC50 value of 4.38 μM, indicating strong binding affinity compared to other known inhibitors .
- Cell Proliferation Studies : In vitro studies have shown that treatment with this compound leads to reduced proliferation of cancer cell lines. This effect is attributed to its ability to disrupt mitotic processes by inhibiting Plk1 activity .
Enzyme Interaction
The compound was previously noted as a weak hit in structure-based screens targeting adenosine receptors. Further modifications have enhanced its potency against these receptors, suggesting a potential role in modulating adenosine signaling pathways .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : By binding to the ATP-binding site of Plk1, the compound prevents substrate phosphorylation necessary for cell cycle progression.
- Modulation of Signaling Pathways : The interaction with adenosine receptors may influence pathways involved in inflammation and immune response, although further research is needed to elucidate these effects comprehensively.
Table 1: Summary of Key Studies
Case Study Analysis
In a recent study focusing on the pharmacodynamics of similar purine derivatives, researchers found that modifications at specific positions on the purine ring significantly enhanced anticancer activity. The introduction of alkyl and aryl groups was shown to improve potency and selectivity for target kinases .
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-ethoxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3/c1-4-28-11-7-10-21-18-22-16-15(17(26)24(3)19(27)23(16)2)25(18)12-13-8-5-6-9-14(13)20/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAKXWZLKUQSFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














